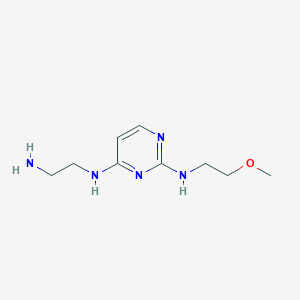
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is a compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with appropriate alkylating agents. One common method includes the use of 2-aminoethyl and 2-methoxyethyl groups as substituents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce more saturated amine derivatives .
Wissenschaftliche Forschungsanwendungen
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades that control cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its CDK6 inhibitory activity and antitumor properties.
N2,N4-Disubstituted Pyrimidine-2,4-Diamines: Effective CDK2/CDK9 inhibitors with antiproliferative effects.
Uniqueness
N4)-(2-Aminoethyl)-N2)-(2-methoxyethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain CDKs makes it a valuable compound for targeted cancer therapy .
Eigenschaften
IUPAC Name |
4-N-(2-aminoethyl)-2-N-(2-methoxyethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-15-7-6-13-9-12-4-2-8(14-9)11-5-3-10/h2,4H,3,5-7,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHAOUQBIUMWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=N1)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














